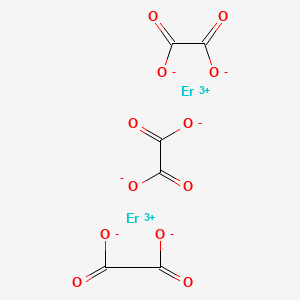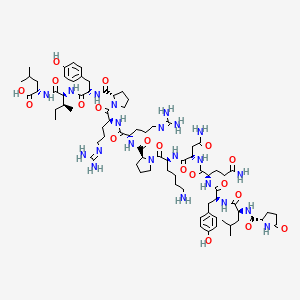![molecular formula C7H6ClN3 B1604138 4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-アミン CAS No. 1000340-38-4](/img/structure/B1604138.png)
4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-アミン
概要
説明
Synthesis Analysis
The synthesis of “4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine” involves experimental charge density distribution using high-resolution X-ray diffraction data . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system . Another synthesis method involves the deprotection of the SEM group of a compound by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane .Molecular Structure Analysis
The molecular structure of “4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine” include a melting point of 287–288 °C . Another compound has a melting point of 212–214 ℃ .科学的研究の応用
ピラゾロピリジン誘導体の合成
4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-アミン: は、1H-ピラゾロ[3,4-b]ピリジン誘導体の合成における重要な中間体です。 これらの誘導体は、様々な生物学的に活性な化合物との構造的類似性のために重要です 。この化合物中のクロロ基は、さらなる官能基化のための反応性部位を提供し、潜在的な薬理活性を持つ様々な誘導体の作成を可能にします。
生物医学的用途
この化合物の誘導体は、生物医学的用途について広く研究されています。 それらは、様々な癌細胞株に対する抗増殖効果を含む、様々な生物学的活性を示します 。これにより、新しい抗癌剤の開発に役立ちます。
FGFR4阻害
4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-アミンのいくつかの誘導体は、線維芽細胞成長因子受容体4(FGFR4)の強力な阻害剤として同定されています 。FGFR4は、特に肝臓癌における癌治療の重要な標的であり、阻害剤は病気の進行を制御するのに役立ちます。
ヒト好中球エラスターゼ(HNE)阻害
この化合物は、ヒト好中球エラスターゼ(HNE)の阻害剤の設計にも使用されてきました 。HNEは、様々な炎症性疾患に関与する酵素であり、その阻害は、慢性閉塞性肺疾患(COPD)や嚢胞性線維症などの状態の治療に有益です。
抗増殖活性
研究によると、4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-アミンの類似体は、様々な癌細胞株に対して有意な抗増殖活性を有することが示されています 。これは、新しい化学療法剤を開発するための足場としての可能性を強調しています。
生物学的材料研究
医学における用途に加えて、4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-アミンは、生命科学研究における生化学試薬として使用されます。 それは、様々な研究のための生物学的材料または有機化合物として役立ち、生物学的プロセスや病気のメカニズムの理解に貢献します .
作用機序
Target of Action
Similar compounds have been known to inhibit multiple receptor tyrosine kinases .
Mode of Action
The exact mode of action of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is not well-documented. It is likely that it interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand this interaction .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to receptor tyrosine kinases .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been shown to have effects on cellular processes related to receptor tyrosine kinases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine. For instance, storage conditions can affect the stability of the compound. It is recommended to store this compound in a cool and dark place, under inert gas, and at a temperature less than 15°C .
Safety and Hazards
生化学分析
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are essential for understanding the compound’s role in cellular signaling pathways and its potential therapeutic applications.
Cellular Effects
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells . This effect highlights its potential in metabolic research and diabetes treatment.
Molecular Mechanism
The molecular mechanism of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electronic structure has been studied using density functional theory (DFT), revealing a large HOMO–LUMO energy gap, which implies high kinetic stability . This stability is crucial for its interactions with various biomolecules and its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine change over time. The compound’s stability and degradation are essential factors to consider in long-term studies. High-resolution X-ray diffraction data collected at low temperatures have provided insights into its charge density distribution and stability . These findings are vital for understanding its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine vary with different dosages in animal models. Studies have shown that the compound can stimulate the incorporation of glucose into lipids at specific dose ranges . It is essential to monitor for any toxic or adverse effects at high doses to ensure its safe application in research and potential therapeutic use.
Metabolic Pathways
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in stimulating glucose uptake into muscle and fat cells indicates its involvement in glucose metabolism . Understanding these pathways is crucial for exploring its potential in metabolic research and therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine within cells and tissues are essential for its biochemical activity. The compound’s interactions with transporters and binding proteins influence its localization and accumulation in specific cellular compartments . These factors are critical for its overall effectiveness in biochemical research and potential therapeutic use.
Subcellular Localization
The subcellular localization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is vital for elucidating its precise biochemical roles and potential therapeutic applications.
特性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPPFTFSPGZWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646887 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-38-4 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















